molecular formula C6H4INO2 B2392367 2-Hydroxy-4-iodonicotinaldehyde CAS No. 726206-53-7

2-Hydroxy-4-iodonicotinaldehyde

Cat. No. B2392367
CAS RN: 726206-53-7
M. Wt: 249.007
InChI Key: MSJYKVLQESELLY-UHFFFAOYSA-N
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Description

2-Hydroxy-4-iodonicotinaldehyde is a chemical compound with the molecular formula C6H4INO2 and a molecular weight of 249.01 . It is also known by its IUPAC name, 4-iodo-2-oxo-1,2-dihydro-3-pyridinecarbaldehyde . This compound is used in diverse scientific research, including organic synthesis and medicinal chemistry.


Synthesis Analysis

The synthesis of 2-Hydroxy-4-iodonicotinaldehyde involves the reaction of 4-Iodo-2-methoxynicotinaldehyde with sodium iodide in acetonitrile. Chlorotrimethylsilane is added dropwise over 15 minutes. The reaction mixture is stirred for 2 hours at room temperature and then concentrated under vacuum. The product is then suspended in ethyl acetate, water, and saturated aqueous sodium bicarbonate, then filtered to yield 4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4-iodonicotinaldehyde consists of a pyridine ring with an iodine atom at the 4-position and a hydroxy group at the 2-position .


Physical And Chemical Properties Analysis

2-Hydroxy-4-iodonicotinaldehyde is a solid at room temperature. It has a predicted density of 2.11±0.1 g/cm3 and a predicted boiling point of 345.7±42.0 °C .

properties

IUPAC Name

4-iodo-2-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-1-2-8-6(10)4(5)3-9/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJYKVLQESELLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Iodo-2-methoxynicotinaldehyde (25 g, 83 mmol, prepared according to WO95/29917) and sodium iodide (37.0 g, 249 mmol) were combined in MeCN (500 mL). Chlorotrimethylsilane (31.4 mL, 249 mmol) was added dropwise over 15 min. The reaction mixture was stirred at RT for 2 h and then concentrated under vacuum. The crude product was suspended in a mixture of EtOAc, water, and saturated aqueous NaHCO3, then filtered to give a dark brown solid. This solid was triturated with MeCN to yield 4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (12 g, yield 50.5%) as a yellow solid. MS (ESI) m/z: 250.0 (M+H+).
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0 (± 1) mol
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37 g
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31.4 mL
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500 mL
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Synthesis routes and methods II

Procedure details

A mixture of 4-iodo-2-methoxynicotinaldehyde (25 g, 83 mmol) and sodium iodide (37.0 g, 249 mmol) in MeCN (500 mL) was treated drop-wise with chlorotrimethylsilane (31.4 mL, 249 mmol) over 15 minutes. The reaction mixture was stirred at RT for 2 h, then to dryness. The residue was suspended in EtOAc, water, and satd. NaHCO3, the solid collected via filtration, triturated with MeCN and dried to afford 4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (12 g, 51%) as a yellow solid. MS (ESI) m/z: 250.0 (M+H+).
Quantity
25 g
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reactant
Reaction Step One
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37 g
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500 mL
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solvent
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31.4 mL
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reactant
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0 (± 1) mol
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Reaction Step Three
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0 (± 1) mol
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